5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to introduce the acetyl group at the 5-position.
Esterification: Finally, the carboxylic acid group at the 3-position is esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various amide or thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiophene ring, along with the acetyl and chloroacetyl groups, can interact with biological targets in unique ways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their functions. The acetyl and chloroacetyl groups could form covalent bonds with active site residues, altering the activity of the target protein.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.
2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: Lacks the acetyl group, potentially altering its chemical properties and applications.
5-Acetyl-2-(2-chloro-acetylamino)-thiophene-3-carboxylic acid ethyl ester: Lacks the methyl group, which could affect its steric and electronic properties.
Uniqueness
The presence of both acetyl and chloroacetyl groups, along with the methyl group on the thiophene ring, makes 5-Acetyl-2-(2-chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester unique. These functional groups provide a combination of reactivity and potential biological activity that may not be present in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 5-acetyl-2-[(2-chloroacetyl)amino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-4-18-12(17)9-6(2)10(7(3)15)19-11(9)14-8(16)5-13/h4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGTCWOLDALEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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